molecular formula C12H17FN2 B12849876 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline CAS No. 1359655-70-1

3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline

Cat. No.: B12849876
CAS No.: 1359655-70-1
M. Wt: 208.27 g/mol
InChI Key: OSSORCGXDXNTAC-UHFFFAOYSA-N
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Description

3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . The specific substitution pattern on the aniline ring, including the fluorine atom and dimethylamino group, is characteristic of structural motifs found in compounds targeting various biological pathways. Researchers may utilize this molecule as a versatile synthetic intermediate or building block for the construction of more complex molecules, such as in the development of novel antimalarial agents where similar N-aryl acetamide and 4-aryl pyrrolidine structures have been explored . Given the critical role of stereochemistry in biological activity, researchers should note that the chiral center at the 2-position of the pyrrolidine ring may lead to different enantiomers or diastereomers, which could exhibit distinct biological profiles and binding modes to enantioselective protein targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1359655-70-1

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

3-fluoro-N,N-dimethyl-4-pyrrolidin-2-ylaniline

InChI

InChI=1S/C12H17FN2/c1-15(2)9-5-6-10(11(13)8-9)12-4-3-7-14-12/h5-6,8,12,14H,3-4,7H2,1-2H3

InChI Key

OSSORCGXDXNTAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C2CCCN2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-pyrrolidinone.

    Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with 2-pyrrolidinone to form an intermediate compound.

    Dimethylation: The intermediate is then subjected to dimethylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

  • **Sub

Biological Activity

3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and relevant research findings.

  • CAS Number : 603069-09-6
  • Molecular Formula : C12H17FN2
  • Molecular Weight : 208.275 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interactions with various biological targets, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Research indicates that compounds with similar structures may exhibit significant anticancer properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation. The presence of the fluorine atom in this compound may enhance its binding affinity to target proteins, potentially improving its efficacy as an anticancer agent .

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of pyrrolidine exhibit antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell membranes or inhibition of key enzymatic pathways. For example, certain pyrrolidine derivatives have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency .

The mechanism of action for this compound is believed to involve:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity.
  • Enzyme Inhibition : It could inhibit enzymes critical for cancer cell metabolism or bacterial growth.
  • Cell Membrane Interaction : Similar compounds have been shown to disrupt cell membranes, leading to cell lysis in bacteria .

Case Studies

  • Anticancer Study : A study evaluated the effects of various pyrrolidine derivatives on non-small cell lung cancer cells. The results indicated that modifications in the molecular structure significantly affected their anticancer activity, suggesting that this compound could be a candidate for further investigation in this area .
  • Antibacterial Activity : Another study focused on the antibacterial properties of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with MIC values ranging from 4.69 µM to 22.9 µM, suggesting that similar compounds could be effective against resistant bacterial strains .

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityAntibacterial Activity
This compoundStructureModerateModerate
N,N-Dimethyl-pyrrolidinyl-anilineStructureLowHigh
4-Methyl-pyrrolidinyl-anilineStructureHighModerate

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share key structural motifs with 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline:

Compound Name Substituents/Modifications Key Structural Differences Evidence Source
N,N-Dimethyl-4-(1-propylpyrrolidin-3-yl)aniline Propyl chain on pyrrolidine; no fluorine Lack of fluoro group; alkylated pyrrolidine
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline Ethoxy linker between pyrrolidine and benzene Oxygen spacer; pyrrolidine at 1-position
N,N-Dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline Oxadiazole ring instead of pyrrolidine Heterocyclic replacement; no fluorine
N,N-Dimethyl-4-(2-thiazolylazo)aniline Azo-thiazole group; no fluorine or pyrrolidine Azo functionality; different heterocycle
Methyl Yellow (N,N-Dimethyl-4-(phenylazo)aniline) Azo group; no fluorine or pyrrolidine Azo chromophore; planar structure

Key Observations :

  • Fluorine Impact: The 3-fluoro substituent in the target compound likely enhances metabolic stability and alters electronic properties compared to non-fluorinated analogs (e.g., ).
  • Pyrrolidine vs.
  • Spiro vs. Linear Linkers : The direct attachment of pyrrolidine (target compound) contrasts with ethoxy-linked pyrrolidine in , which may reduce steric hindrance.

Physical and Optical Properties

  • Fluorescence: Compound 4e (N,N-dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline) exhibits a fluorescence quantum yield of 0.068, attributed to extended conjugation . Azo derivatives (e.g., Methyl Yellow) show strong absorbance in visible light due to π-conjugation but lower fluorescence . The target compound’s fluorescence is unreported, but pyrrolidine’s electron-donating nature may enhance emission compared to non-cyclic amines.
  • Solubility and Stability: Tertiary amines like the target compound are typically lipid-soluble, whereas oxadiazole-containing analogs (e.g., ) may exhibit lower solubility due to aromatic stacking. The fluorine atom could increase hydrophobicity and resistance to oxidative degradation compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline with high purity and yield?

  • Methodology : Multi-step synthesis involving nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling for introducing the pyrrolidinyl group. For example, highlights nitrosoaniline derivatives synthesized via SNAr with yields >70% under mild acidic conditions. Use anhydrous solvents (e.g., THF or DCM) and catalytic acid (e.g., HCl) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures purity >95% .
  • Key Considerations : Steric hindrance from the dimethylamino and pyrrolidinyl groups may require elevated temperatures (80–100°C) for efficient substitution. Monitor reaction progress via TLC or HPLC.

Q. How can structural confirmation of this compound be achieved using advanced spectroscopic techniques?

  • Methodology :

  • HRMS : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) using high-resolution mass spectrometry ( ).
  • 2D NMR : Assign 1H-13C HMBC correlations to resolve overlapping signals from the fluorine atom and pyrrolidinyl protons. used COSY and NOESY to resolve similar substituent interactions in Schiff bases.
  • X-ray Crystallography : If crystalline, determine bond angles and torsional strain between substituents (e.g., resolved dihedral angles in N,N-diethyl derivatives) .

Q. What are the electronic effects of the fluorine atom and pyrrolidinyl group on the compound’s reactivity?

  • Methodology : Perform Hammett analysis or DFT calculations to assess substituent effects. The electron-withdrawing fluorine atom may deactivate the aromatic ring toward electrophilic substitution, while the pyrrolidinyl group (via conjugation) could enhance nucleophilic reactivity. demonstrated substituent-dependent acidochromism in similar dimethylamino anilines using computational modeling .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or HRMS adducts) be resolved during characterization?

  • Methodology :

  • Dynamic Effects : Investigate tautomerism or rotameric equilibria using variable-temperature NMR (e.g., −40°C to 60°C). observed similar shifts in nitrosoanilines due to nitroso-oxime tautomerism.
  • Impurity Analysis : Use LC-MS/MS to identify trace byproducts (e.g., dehalogenated or oxidized species). HRMS with isotopic pattern matching can distinguish adducts (e.g., Na+/K+) from true molecular ions .

Q. What computational models are suitable for predicting the compound’s electronic properties and potential as a fluorescent probe?

  • Methodology :

  • TD-DFT : Simulate UV-Vis absorption and emission spectra (e.g., CAM-B3LYP/6-311+G(d,p) level) to compare with experimental data. linked twisted intramolecular charge transfer (TICT) in dimethylamino-aniline derivatives to mega-Stokes shifts.
  • Molecular Dynamics : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation-induced emission (AIE) or solvatochromism .

Q. How does the compound behave in coordination chemistry, and what ligand design principles apply for metal complexation?

  • Methodology :

  • Chelation Studies : React with transition metals (e.g., Zn²⁺, Cu²⁺) in acetonitrile/water mixtures. demonstrated ZnCl₂ complexation with a dimethylamino azoaniline, confirmed by IR (shift in νN=N) and single-crystal XRD.
  • Stoichiometry Analysis : Use Job’s plot or ESI-MS to determine metal-ligand ratios. Pyrrolidinyl nitrogen may act as a secondary binding site .

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